(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

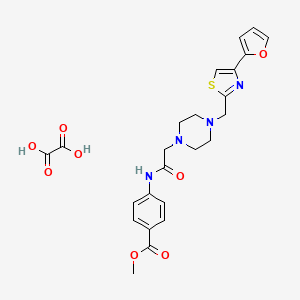

“(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride” is a synthetic compound with a molecular weight of 236.72 . It is also known as amsacrine.

Molecular Structure Analysis

The IUPAC name for this compound is N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride . The InChI code is 1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,1H3;1H .The storage temperature and other physical properties are not specified in the available resources .

Aplicaciones Científicas De Investigación

Microbial Reduction in Pharmaceutical Synthesis Microorganisms can reduce N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide to produce chiral intermediates for synthesizing beta-receptor antagonists like d-sotalol. This microbial reduction demonstrates the role of methanesulfonamides in enantioselective synthesis in pharmaceutical chemistry (Patel et al., 1993).

Chemistry of Polyazamacrocycles Sulfomethylation of various polyazamacrocycles with formaldehyde bisulfite illustrates the adaptability of methanesulfonamide derivatives in creating mixed-side-chain macrocyclic chelates. These reactions, influenced by pH, enable the generation of mono- and diacetate, phosphonate, and phosphinate derivatives, useful in bioconjugate chemistry (van Westrenen & Sherry, 1992).

Amino Acid Analysis in Proteomics In proteomics, 4 N methanesulfonic acid containing 0.2% 3-(2-aminoethyl)indole is used for hydrolyzing proteins, enabling the precise determination of amino acid composition. This method is critical in understanding protein structure and function (Simpson et al., 1976).

Antiarrhythmic Drug Development Methanesulfonamide derivatives, specifically N-[4-[4-(Ethylheptylamino)-1-hydroxybutyl]phenyl]methanesulfonamide, have shown potential as Class III antiarrhythmic agents. These compounds demonstrate the ability to prolong the effective refractory period of cardiac muscle, indicating their significance in developing cardiac therapeutics (Hester et al., 1991).

Pharmacokinetics of Methanesulfonic Acid Derivatives Studies on the hydrolysis rates and pharmacokinetics of various methanesulfonic acid derivatives of sulfonamides provide insights into their potential pharmacological activity. Understanding these kinetics is crucial in drug design and delivery systems (Ikeda et al., 1972).

Safety and Hazards

Propiedades

IUPAC Name |

[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGSHIHRPHWRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CS(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

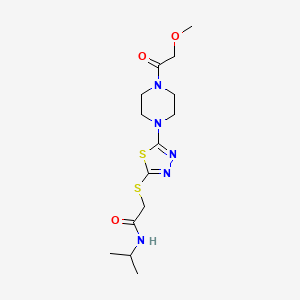

![(5-Methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2984161.png)

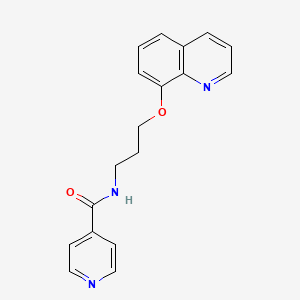

![Sodium benzo[D]oxazole-2-carboxylate](/img/structure/B2984169.png)

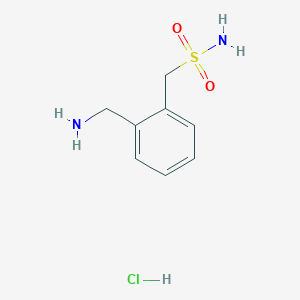

![5-[(Dimethylamino)methyl]-2-furoic acid hydrate](/img/structure/B2984171.png)

![3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid](/img/structure/B2984174.png)